![molecular formula C8H4BrNO2 B120047 5-Bromoisatin CAS No. 87-48-9](/img/structure/B120047.png)
5-Bromoisatin
Overview
Description
5-Bromoisatin is a derivative of isatin, a versatile molecule with significant applications in synthetic organic chemistry. The compound is characterized by the presence of a bromine atom at the 5-position of the isatin structure, making it a 5-haloisatin. It has the molecular formula C8H4BrNO2 and a molecular weight of 226.03 g/mol . This compound is known for its biological and pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
5-Bromoisatin is a derivative of isatin, a versatile molecule with important applications in synthetic organic chemistry It’s known that isatin derivatives show a wide range of biological and pharmacological activity, such as antibacterial, antifungal, and anti-hiv .
Mode of Action
It’s known that isatin derivatives interact with their targets to exert their effects . For instance, this compound’s inotropic activity has been studied on rhythmically stimulated papillary muscles of guinea pigs .
Biochemical Pathways
It’s known that isatin derivatives can affect various biochemical pathways due to their wide range of biological and pharmacological activity .
Result of Action
This compound is reported to exhibit analgesic and sedative properties at a dose of 0.2g/kg in mice . This suggests that the compound can have significant molecular and cellular effects, potentially influencing neuronal activity and pain perception.
Biochemical Analysis
Biochemical Properties
5-Bromoisatin has been used in the synthesis of various compounds, including N-derivatives of this compound, N-substituted pyrroles, linear polyaryleneoxindoles, and others
Cellular Effects
While specific cellular effects of this compound are not fully documented, it has been found to inhibit the proliferation of certain cancer cells and induce apoptosis . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been synthesized using pyridinium bromochromate in acetic acid medium , suggesting that it may have certain stability and degradation characteristics
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance the apoptotic index and reduce cell proliferation in the distal colon . A reverse dose effect was observed, with a significant difference between doses for macrophage infiltration . This suggests that the effects of this compound may vary with different dosages, and high doses could potentially have toxic or adverse effects.
Preparation Methods
5-Bromoisatin can be synthesized through various methods. One common synthetic route involves the bromination of isatin using reagents such as pyridinium bromochromate (PBC) in an acetic acid medium . The reaction typically involves heating the mixture at 90°C for 20 minutes, followed by extraction and purification steps . Another method involves the reaction of N-halosaccharins with isatin in the presence of silicon dioxide . These methods are efficient and yield high-purity this compound.
Chemical Reactions Analysis
5-Bromoisatin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxindole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of isatin.
Coupling Reactions: It can participate in coupling reactions such as Heck arylation, Suzuki, Buchwald, Negishi, and Stille coupling reactions.
Scientific Research Applications
Anti-Inflammatory Activity
5-Bromoisatin has been studied for its potential as an anti-inflammatory agent. Research indicates that it exhibits significant inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in various cell lines. For instance, a study demonstrated that this compound showed an IC50 value of 38.05 μM for NO inhibition in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, achieving a 100% inhibition at a concentration of 50 μg/mL .
Case Study: Inhibition Mechanism
The mechanism of action involves the inhibition of the nuclear factor kappa B (NFκB) translocation pathway, which is crucial in the inflammatory response. In vitro tests indicated that this compound led to a significant reduction in NFκB translocation by approximately 63.7% at a concentration of 40 μg/mL .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against various pathogens. Studies have shown that derivatives of this compound possess notable antibacterial properties, making them candidates for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of this compound Derivatives
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 50 μg/mL |
N-benzyl-5-bromoisatin | Escherichia coli | 25 μg/mL |
5-Bromo-2-hydroxyisatin | Pseudomonas aeruginosa | 30 μg/mL |
This table summarizes the effectiveness of various derivatives against specific bacterial strains, indicating their potential as therapeutic agents in treating bacterial infections .
Anticancer Activity
Research has also identified the anticancer potential of this compound and its derivatives. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of cell cycle progression.
Case Study: Apoptosis Induction
In vitro studies using different cancer cell lines revealed that this compound effectively induced apoptosis, with significant morphological changes observed under microscopy. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through bromination reactions involving isatin under controlled conditions. Researchers have explored various synthetic pathways to create derivatives with enhanced biological activity.
Synthesis Overview
- Starting Material: Isatin
- Reagents: Bromine or brominating agents (e.g., pyridinium hydrobromide perbromide)
- Conditions: Typically conducted in solvents such as acetonitrile or dichloromethane at moderate temperatures.
This synthetic versatility allows for the generation of a wide range of derivatives tailored for specific biological applications .
Comparison with Similar Compounds
5-Bromoisatin can be compared with other similar compounds, such as:
5-Fluoroisatin: Similar in structure but with a fluorine atom at the 5-position.
5-Iodoisatin: Contains an iodine atom at the 5-position.
5-Methoxyisatin: Features a methoxy group at the 5-position.
These compounds share similar chemical properties but differ in their biological activities and applications. This compound is unique due to its specific biological activities and its efficiency in various synthetic reactions.
Biological Activity
5-Bromoisatin, a brominated derivative of isatin, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, among others. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Synthesis
This compound (C_8H_6BrN_O) is characterized by a bromine atom at the 5-position of the isatin structure. Its synthesis typically involves bromination of isatin and subsequent modifications to enhance its biological activity. For instance, novel derivatives have been synthesized by combining this compound with other pharmacophores, leading to compounds with improved efficacy against various pathogens.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated its derivatives against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial activity, particularly for specific derivatives that were synthesized alongside this compound .
Compound | MIC (µM) | Activity |
---|---|---|
3g | 0.355 | Active against C. albicans |
3h | 0.856 | Active against A. niger |
3i | Variable | Significant antimicrobial effect |
Anti-inflammatory Activity
Research has shown that this compound possesses anti-inflammatory properties by inhibiting nitric oxide (NO) production and tumor necrosis factor α (TNFα) in stimulated macrophages. A study reported an IC50 value of 34.3 μg/mL for its anti-inflammatory effects, indicating a strong potential for development as an anti-inflammatory agent . The compound's ability to inhibit NFκB translocation further supports its role in mitigating inflammatory responses.
Antiviral and Antidiabetic Effects
This compound has also demonstrated antiviral activity, particularly against HIV and other viral pathogens. Its derivatives have been explored for their potential in treating viral infections due to their ability to inhibit viral replication mechanisms . Additionally, studies have indicated antidiabetic properties, with some compounds derived from this compound showing the ability to lower blood glucose levels in animal models .
Case Studies
- Antimicrobial Efficacy : In a study involving the synthesis of pyrimidine derivatives from this compound, several compounds exhibited significant antimicrobial activity, with some showing enhanced effects compared to the parent compound . The structural modifications were crucial in improving their bioactivity.
- Anti-inflammatory Mechanism : A detailed investigation into the anti-inflammatory action revealed that this compound could effectively reduce inflammatory markers in cellular models, highlighting its potential as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
5-bromo-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVCESWADCIXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236037 | |
Record name | 5-Bromoisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87-48-9 | |
Record name | 5-Bromoisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromoisatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromoisatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromoisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoindoline-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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